Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-: is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzamide, where the amide nitrogen is substituted with a tetrahydro-5-oxo-2-furanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- typically involves the reaction of benzoyl chloride with N-[(tetrahydro-5-oxo-2-furanyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antioxidant and antibacterial properties . It has been shown to exhibit significant free radical scavenging activity and metal chelating ability, making it a promising candidate for further investigation in biological systems.
Medicine: In medicine, Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- is explored for its potential therapeutic applications. Its ability to interact with biological targets and pathways suggests that it may have potential as a drug candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Benzamide: The parent compound, benzamide, is a simple amide derivative of benzoic acid. It is used as a starting material for the synthesis of various substituted benzamides.
N-(tetrahydro-5-oxo-2-furanyl)benzamide: A closely related compound where the furan ring is directly attached to the benzamide moiety.
N-(tetrahydro-4-oxo-3-thienyl)benzamide: Another similar compound with a thienyl group instead of a furan ring.
Uniqueness: Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- is unique due to the presence of the tetrahydro-5-oxo-2-furanyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development in various fields.
Biological Activity
Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzamide derivatives are known for their varied biological activities. The specific structure of N-[(tetrahydro-5-oxo-2-furanyl)methyl]-benzamide includes a furan moiety, which contributes to its unique properties. The tetrahydrofuran ring enhances the compound's ability to interact with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that benzamide derivatives exhibit notable antimicrobial properties. For instance, compounds similar to benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl] have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that related furan-based compounds possess significant antibacterial activity, outperforming traditional antibiotics like streptomycin and tetracycline against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | Activity Level |
---|---|---|
1 | Staphylococcus aureus | High |
2 | Escherichia coli | Moderate |
3 | Pseudomonas aeruginosa | Significant |
2. Anticancer Potential
The anticancer activity of benzamide derivatives has been explored in various studies. For example, compounds containing the furan ring have been noted for their ability to inhibit cell proliferation in cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, particularly in breast cancer lines such as MDA-MB468 and MCF-7 .
3. P2X7 Receptor Inhibition
Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- has been identified as a potential P2X7 receptor inhibitor. This receptor is implicated in pain and inflammatory responses, suggesting that this compound may be useful in developing treatments for chronic pain conditions .
The mechanisms by which benzamide derivatives exert their biological effects are multifaceted:
- Antibacterial Mechanism: The interaction with bacterial membranes disrupts cellular integrity and function.
- Anticancer Mechanism: These compounds may inhibit key enzymes involved in cell cycle regulation or induce oxidative stress leading to apoptosis.
- Receptor Modulation: As a P2X7 receptor inhibitor, the compound may alter ATP signaling pathways associated with inflammation and pain perception.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of a series of benzamide derivatives against multiple bacterial strains. The results indicated that certain modifications to the benzamide structure significantly enhanced antibacterial activity. For instance, compounds with specific substituents on the aromatic ring demonstrated improved potency against resistant bacterial strains .
Case Study 2: Anticancer Activity Assessment
In another research effort, a range of benzamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The findings revealed that modifications to the furan moiety could lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Properties
CAS No. |
143053-38-7 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[(5-oxooxolan-2-yl)methyl]benzamide |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(16-11)8-13-12(15)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
InChI Key |
VGQZPESGQYMKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.